5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol
Description
Properties
CAS No. |
648896-44-0 |
|---|---|
Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
5-chloro-7-[4-(dimethylamino)phenyl]quinolin-8-ol |
InChI |
InChI=1S/C17H15ClN2O/c1-20(2)12-7-5-11(6-8-12)14-10-15(18)13-4-3-9-19-16(13)17(14)21/h3-10,21H,1-2H3 |
InChI Key |
JXWPLJIQVHADDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=C3C=CC=NC3=C2O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
The protocol involves reacting 5-chloro-8-hydroxyquinoline with 4-dimethylaminobenzaldehyde and a secondary amine (e.g., morpholine or pyrrolidine) in ethanol under reflux conditions. For example:
-
5-Chloro-8-hydroxyquinoline (1.0 equiv) is dissolved in ethanol.
-
4-Dimethylaminobenzaldehyde (1.2 equiv) and pyrrolidine (1.5 equiv) are added sequentially.
-
The mixture is stirred at 80°C for 48 hours, followed by cooling to room temperature.
-
The precipitate is filtered, washed with cold ethanol, and purified via recrystallization from dichloromethane/hexane.
This method typically yields 30–35% of the target compound, with purity exceeding 95% as confirmed by HPLC.
Key Challenges
-
Regioselectivity : Competing reactions at the quinoline’s reactive positions (e.g., position 2 or 4) may occur, necessitating careful control of stoichiometry and temperature.
-
Amine Compatibility : The choice of amine (e.g., pyrrolidine vs. morpholine) influences reaction efficiency. Bulky amines hinder the approach of the aldehyde to the quinoline core, reducing yields.
Skraup Cyclization with Modified Aldehydes
The Skraup cyclization, traditionally used to synthesize quinolines from anilines and glycerol, has been modified to incorporate aromatic aldehydes for introducing substituents at position 7. A patent by CN108191753A demonstrates this approach for 5-chloro-8-hydroxyquinoline derivatives.
Optimized Protocol
-
4-Chloro-2-aminophenol (2.0 equiv) and 4-chloro-2-nitrophenol (1.0 equiv) are dissolved in 25–30% hydrochloric acid.
-
Methacrylaldehyde (3.2 equiv) and glacial acetic acid (3.0 equiv) are added dropwise at 95–100°C.
-
The mixture is refluxed for 1 hour, cooled, and crystallized to isolate 5-chloro-8-hydroxyquinoline hydrochloride .
-
The hydrochloride is neutralized with NaOH, and the free base is reacted with 4-dimethylaminophenylboronic acid via Suzuki-Miyaura coupling to introduce the aryl group at position 7.
This two-step process achieves an overall yield of 65–70% , with the Suzuki coupling contributing to the high regioselectivity at position 7.
Advantages Over Traditional Methods
-
Reduced Tar Formation : Replacing sulfuric acid with hydrochloric acid minimizes side reactions, improving yield from 40% to over 65%.
-
Scalability : The patent reports successful scale-up to 1000-liter reactors, highlighting industrial applicability.
Nucleophilic Aromatic Substitution (NAS)
NAS provides a late-stage functionalization strategy to install the 4-(dimethylamino)phenyl group onto a pre-formed quinoline core. This method is particularly useful when the quinoline already contains halogen substituents at positions amenable to substitution.
Stepwise Synthesis
-
5,7-Dichloro-8-hydroxyquinoline is synthesized via chlorination of 8-hydroxyquinoline using .
-
The chlorine at position 7 is displaced by 4-(dimethylamino)phenylmagnesium bromide in the presence of a palladium catalyst (e.g., ).
-
The reaction is conducted in tetrahydrofuran (THF) at 60°C for 24 hours, yielding This compound in 50–55% yield.
Comparative Analysis of Methods
| Method | Starting Materials | Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Betti Reaction | 5-Chloro-8-hydroxyquinoline, aldehyde, amine | 30–35% | Modular; avoids metal catalysts | Low yield; requires optimization |
| Skraup Cyclization | 4-Chloro-2-aminophenol, methacrylaldehyde | 65–70% | Scalable; high regioselectivity | Multi-step; boronic acid cost |
| NAS | 5,7-Dichloro-8-hydroxyquinoline, Grignard | 50–55% | Late-stage functionalization | Complex substrate synthesis |
Chemical Reactions Analysis
Nucleophilic Substitution at the C5 Chloro Position
The chloro group at position 5 can undergo nucleophilic substitution under specific conditions. While less reactive than bromo or iodo analogs, it participates in reactions with strong nucleophiles:
Key Insight : The electron-withdrawing quinoline ring activates the chloro group for substitution, though steric hindrance from the dimethylaminophenyl group may reduce reactivity.
Functionalization of the C8 Hydroxyl Group
The hydroxyl group at position 8 is a site for alkylation, acylation, and coordination chemistry:
Mechanistic Note : The hydroxyl group’s acidity (pKa ~9–10) facilitates deprotonation, enhancing nucleophilicity for alkylation/acylation.
Reactivity of the Dimethylaminophenyl Substituent
The 4-(dimethylamino)phenyl group participates in electrophilic and redox reactions:
Structural Impact : The dimethylamino group’s electron-donating effects enhance quinoline ring electrophilicity at positions 3 and 6 .
Cross-Coupling Reactions
The compound’s aromatic system enables cross-coupling methodologies:
Limitation : The C7 dimethylaminophenyl group may sterically hinder coupling at adjacent positions .
Oxidation and Reduction Pathways
Redox reactions modify the quinoline core and substituents:
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights unique traits:
Scientific Research Applications
Anticancer Activity
5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol has been explored for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating caspase levels and influencing mitochondrial dysfunction. For instance, certain derivatives have shown IC50 values comparable to established drugs like osimertinib against the EGFR T790M mutation, indicating strong antiproliferative effects .
- Case Study : A study demonstrated that specific modifications of the compound led to enhanced activity against melanoma and breast cancer cell lines with IC50 values ranging from 0.59 to 1.52 µM .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 0.59 |
| Derivative 10 | HeLeS3 | 1.4 |
| Osimertinib | EGFR T790M | 0.12 |
Neuroprotective Effects
The neuroprotective potential of this compound is particularly noteworthy in the context of neurodegenerative diseases:
- Cytoprotection : Compounds derived from this scaffold have shown significant cytoprotective effects against oxidative stress and neurotoxicity associated with Alzheimer’s and Parkinson’s diseases. For example, structural modifications have yielded compounds that inhibit β-amyloid aggregation and reduce metal-driven oxidative damage .
- Clinical Relevance : Some derivatives have progressed to clinical trials, showcasing their potential as treatments for neurodegenerative disorders due to improved blood-brain barrier permeability and reduced toxicity compared to earlier compounds like clioquinol .
Antimalarial Properties
Research has also highlighted the antimalarial activity of quinoline derivatives, including this compound:
- Mechanism : These compounds act by inhibiting β-hematin formation, which is crucial for the survival of malaria parasites .
- Case Study : A study reported that specific quinoline derivatives demonstrated significant in vitro activity against Plasmodium falciparum, with some exhibiting efficacy comparable to chloroquine .
Insecticidal Effects
Further applications extend to insecticidal properties against vectors responsible for malaria and dengue:
Mechanism of Action
The mechanism of action of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound provides strong electron-donating effects, which may enhance π-π stacking in protein binding compared to electron-withdrawing substituents like sulfonyl groups in Compound 19 .
- Solubility: Morpholine and piperazine derivatives (e.g., 5b, 5c) exhibit higher aqueous solubility due to their hydrophilic heterocycles, whereas the dimethylaminophenyl group in the target compound may reduce solubility but improve membrane permeability .
Physicochemical Properties
- Melting Points : Derivatives with flexible side chains (e.g., pyrrolidinylmethyl) have lower melting points (104–145°C), while rigid aryl groups (e.g., 4-fluorophenylsulfonyl) result in higher melting points (up to 243°C) .
- LogP Values: The dimethylaminophenyl group in the target compound likely increases LogP compared to morpholine derivatives, aligning with trends observed in analogues like 5-(4-methoxyphenyl)quinolin-8-ol (LogP = 3.616) .
Biological Activity
5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol, a member of the quinoline family, has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes the current understanding of its biological activity, highlighting key research findings, case studies, and structure-activity relationships.
The compound features a chloro group at the 5-position and a dimethylamino group at the 4-position of the phenyl ring, contributing to its pharmacological properties. The quinoline scaffold is known for its ability to interact with various biological targets, including enzymes and receptors.
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, it has been shown to increase levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl-2 levels, indicating a shift towards apoptotic cell death mechanisms .
- Enzyme Inhibition : The compound demonstrates significant inhibitory activity against various enzymes, particularly those involved in cancer proliferation and survival pathways. Computational studies have suggested favorable binding interactions with the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 0.12 | EGFR inhibition |
| MCF-7 (Breast) | 0.25 | Apoptosis induction |
| HT-29 (Colon) | 0.30 | Cell cycle arrest |
These results indicate that the compound exhibits potent antiproliferative activity, comparable to established chemotherapeutic agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains with significant results:
| Bacterial Strain | MIC (µg/mL) | Comparison to Ciprofloxacin |
|---|---|---|
| Staphylococcus aureus | 0.05 | Five times less potent |
| Escherichia coli | 0.030 | Comparable efficacy |
| Pseudomonas aeruginosa | 0.065 | Comparable efficacy |
These findings suggest that this compound could serve as a potential lead compound for developing new antibacterial agents .
Case Studies
- Cancer Cell Studies : In a study involving A549 lung cancer cells, treatment with the compound led to a marked increase in apoptosis markers and a decrease in cell viability, indicating its potential as an effective anticancer agent .
- Antibacterial Efficacy : Another study demonstrated that this compound effectively inhibited DNA gyrase and topoisomerase IV in E. coli, suggesting dual-targeting mechanisms that enhance its antibacterial properties .
Structure-Activity Relationships (SAR)
The biological activity of quinoline derivatives is often linked to their structural features. Modifications at various positions on the quinoline ring can significantly alter potency and selectivity:
- Chloro Substitution : Enhances binding affinity to target proteins.
- Dimethylamino Group : Improves solubility and bioavailability.
Research has shown that certain modifications can lead to increased cytotoxicity against specific cancer cell lines while maintaining lower toxicity to normal cells .
Q & A
Basic: What synthetic strategies are effective for preparing 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 5-chloro-8-hydroxyquinoline with 4-(dimethylamino)benzaldehyde in ethanol under basic conditions (e.g., triethylamine) at room temperature for 48 hours, followed by recrystallization from an ethanol-water mixture . Optimization includes:
- Solvent selection : Absolute ethanol ensures solubility and minimizes side reactions.
- Catalyst/base : Triethylamine facilitates deprotonation and accelerates condensation.
- Reaction monitoring : TLC or HPLC can track intermediate formation.
Basic: How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
Answer:
- NMR : and NMR identify substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm and aromatic protons in the quinoline ring) .
- X-ray crystallography : Resolves bond lengths (e.g., C–Cl bond ~1.73 Å) and dihedral angles between quinoline and aryl groups, confirming spatial orientation .
- IR spectroscopy : Detects O–H stretching (~3200 cm) and C–N vibrations (~1250 cm) .
Advanced: What computational methods are used to predict electronic properties and stability?
Answer:
- DFT calculations : Assess ground-state geometry, HOMO-LUMO gaps (e.g., ~4.5 eV for similar derivatives), and charge distribution. Basis sets like B3LYP/6-311+G(d,p) are standard .
- Conformational analysis : Compare experimental bond critical points (from X-ray) with theoretical values to validate stability .
- Solvent effects : Polarizable continuum models (PCM) predict solvatochromism in acidic/alkaline media .
Advanced: How do substituents like the dimethylamino group influence biological activity, and how can structure-activity relationships (SAR) be studied?
Answer:
- Electron-donating effects : The dimethylamino group enhances π-delocalization, increasing metal-chelation capacity (relevant for Alzheimer’s therapeutics) .
- SAR studies :
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential dust inhalation risks .
- Waste disposal : Segregate halogenated waste and consult certified disposal services .
Advanced: How does this compound function in coordination chemistry, and what metal complexes are relevant?
Answer:
- Ligand design : The 8-hydroxyquinoline core chelates metals (e.g., Fe, Cu) via O and N donor atoms. The dimethylamino group modulates electron density, altering binding constants .
- Applications :
Advanced: How can analytical contradictions (e.g., spectral vs. crystallographic data) be resolved?
Answer:
- Multi-technique validation : Cross-reference NMR/IR data with X-ray results to resolve discrepancies in tautomeric forms or protonation states .
- Dynamic effects : Consider solvent-dependent conformational changes via variable-temperature NMR .
- Theoretical benchmarking : Compare experimental bond lengths/angles with DFT-optimized geometries .
Basic: What solvents and conditions are suitable for recrystallization to ensure high purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
